(E)-N-(2-amino-2-oxoethyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(2-amino-2-oxoethyl)-3-(thiophen-2-yl)acrylamide is an organic compound that features a thiophene ring, an acrylamide moiety, and an amino-oxoethyl group. Compounds with these functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-amino-2-oxoethyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the acrylamide moiety: This can be achieved by reacting an appropriate acrylate with an amine under suitable conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Addition of the amino-oxoethyl group: This step may involve the use of a protected amino acid derivative, followed by deprotection and coupling with the acrylamide-thiophene intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-amino-2-oxoethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or other derivatives.
Scientific Research Applications
(E)-N-(2-amino-2-oxoethyl)-3-(thiophen-2-yl)acrylamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of (E)-N-(2-amino-2-oxoethyl)-3-(thiophen-2-yl)acrylamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The thiophene ring and acrylamide moiety may play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-2-oxoethyl)-3-phenylacrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-(2-amino-2-oxoethyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(E)-N-(2-amino-2-oxoethyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or furan analogs. This can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
(E)-N-(2-amino-2-oxoethyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c10-8(12)6-11-9(13)4-3-7-2-1-5-14-7/h1-5H,6H2,(H2,10,12)(H,11,13)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCROLPDCKUUCDX-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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